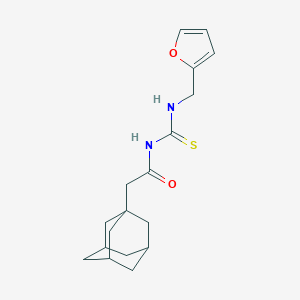![molecular formula C15H11N5O2S B251291 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251291.png)
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as MTDTF, has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is not fully understood. However, it has been suggested that this compound may act through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of prostaglandin E2 (PGE2) levels, leading to its anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and fungi. Additionally, this compound has been shown to have potential as a diagnostic tool for cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide in lab experiments is its potential as a diagnostic tool for cancer and other diseases. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide. One direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, research could focus on the development of new drugs based on this compound. Further studies could also explore the potential of this compound as a diagnostic tool for cancer and other diseases. Another future direction for research is to explore the potential of this compound as an antifungal agent.
Synthesemethoden
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide can be synthesized through various methods. One of the most common methods involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromoanisole in the presence of a base, followed by the reaction with furan-2-carboxylic acid chloride. Another method involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromoanisole in the presence of copper powder, followed by the reaction with furan-2-carboxylic acid chloride.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. Additionally, this compound has been shown to have potential as an antifungal agent.
Eigenschaften
Molekularformel |
C15H11N5O2S |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11N5O2S/c1-9-17-18-15-20(9)19-14(23-15)10-4-2-5-11(8-10)16-13(21)12-6-3-7-22-12/h2-8H,1H3,(H,16,21) |
InChI-Schlüssel |
GFXJJMKYCDYXKR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B251208.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B251209.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B251212.png)
![N-[3-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251214.png)
![N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251215.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


